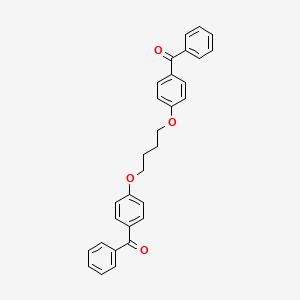

1,4-Bis(4-benzoylphenoxy)butane

Description

1,4-Bis(4-benzoylphenoxy)butane is a symmetrical organic compound featuring a butane backbone with two 4-benzoylphenoxy groups attached at the terminal positions.

Properties

CAS No. |

52206-95-8 |

|---|---|

Molecular Formula |

C30H26O4 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

[4-[4-(4-benzoylphenoxy)butoxy]phenyl]-phenylmethanone |

InChI |

InChI=1S/C30H26O4/c31-29(23-9-3-1-4-10-23)25-13-17-27(18-14-25)33-21-7-8-22-34-28-19-15-26(16-20-28)30(32)24-11-5-2-6-12-24/h1-6,9-20H,7-8,21-22H2 |

InChI Key |

DLSRJANXRDIJQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related bis-substituted butane derivatives and aromatic ketones from the evidence, highlighting key differences in properties and applications.

1,4-Bis(vinyloxy)-butane (CAS 3891-33-6)

- Structure : Butane chain with terminal vinyloxy (-O-CH₂-CH₂) groups.

- Applications: Primarily used in adhesives, coatings, and high-performance polymers for automotive, electronics, and construction industries. Acts as a monomer to enhance mechanical strength and durability of polymers .

- Key Differences: Unlike 1,4-Bis(4-benzoylphenoxy)butane, the vinyloxy groups enable polymerization via radical or ionic mechanisms. The target compound’s benzoylphenoxy groups are more likely to confer UV stability or photoinitiation properties rather than direct polymerization.

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)

- Structure: Propanone backbone with 4-bromophenyl substituents.

- Applications : Serves as a chemical reagent in organic synthesis, leveraging bromine’s reactivity for cross-coupling or substitution reactions .

- Key Differences: The bromophenyl groups enhance electrophilicity, making this compound reactive in halogen-exchange reactions. In contrast, the benzoylphenoxy groups in the target compound are less reactive but may offer superior UV absorption and thermal stability.

1,4-Bis[(2-chloroethyl)thio]butane (CAS 142868-93-7)

- Structure : Butane with sulfur-linked 2-chloroethyl groups.

- Applications : Likely associated with hazardous applications due to structural similarities to sulfur mustard agents. The chlorine and sulfur atoms contribute to high reactivity and toxicity .

- Key Differences: The target compound’s benzoylphenoxy groups lack the acute toxicity and reactive thioether bonds of this analog, positioning it for safer industrial applications.

Bis(tosyl)-1,4-butanediol

- Structure : Butanediol with tosyl (-OTs) leaving groups.

- Applications : Precursor for radiopharmaceuticals (e.g., 1-[¹⁸F]Fluoro-4-tosyloxy-butane), where tosyl groups facilitate nucleophilic substitution .

1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)-Butane-1,4-Dione

- Structure : Butanedione core with dimethoxyphenyl and methoxybenzyl substituents.

- Key Differences: The target compound’s benzoylphenoxy groups are electron-withdrawing, which could reduce electron density and alter photochemical behavior compared to methoxy-substituted analogs.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.